molecular formula C16H12ClF2N3O2S B10976533 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide

Cat. No.: B10976533
M. Wt: 383.8 g/mol
InChI Key: XSYLKUYOIPYIED-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 2-chlorobenzyl group and a difluorobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonation of the aromatic ring to introduce the difluorobenzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C16H12ClF2N3O2S

Molecular Weight

383.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C16H12ClF2N3O2S/c17-13-4-2-1-3-11(13)10-22-8-7-16(20-22)21-25(23,24)12-5-6-14(18)15(19)9-12/h1-9H,10H2,(H,20,21)

InChI Key

XSYLKUYOIPYIED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC(=C(C=C3)F)F)Cl

Origin of Product

United States

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